REACTION_CXSMILES
|
[NH2-].[Na+].[C:3]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH3:4].C[O:17][C:18](=O)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.Cl>CCOCC>[C:19]1([C:18](=[O:17])[CH2:4][C:3]([C:6]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8][CH:7]=2)=[O:5])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
solid
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
8.16 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
continued stirring for 5 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that was equipped with a magnetic stir bar and a condenser
|
Type
|
WAIT
|
Details
|
After 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
At this point, the reaction flask was transferred to an oil bath
|
Type
|
TEMPERATURE
|
Details
|
the bath temperature was raised so that the contents
|
Type
|
ADDITION
|
Details
|
The contents were then poured onto 300 gr of solid ice
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 150 ml aliquots of ether twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined ether layers were dried over a bed of anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotavapor to about 100 ml
|
Type
|
CUSTOM
|
Details
|
sit at RT
|
Type
|
FILTRATION
|
Details
|
The recrystallized solid was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC(=O)C1=CC=CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |